N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide

Orphan GPCR pharmacology GPR151 agonist screening Habenula biology

N-(3-Cyano-4,5-dimethylthiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS 896301-30-7) is a synthetic small molecule featuring a 3-cyano-4,5-dimethylthiophene core linked via an amide bond to a 4-(piperidine-1-sulfonyl)phenyl moiety. The compound was originally identified as a putative activator of the orphan G protein-coupled receptor GPR151 (a galanin-receptor-like orphan GPCR) in a cell-based high-throughput screening campaign conducted by the Scripps Research Institute Molecular Screening Center.

Molecular Formula C19H21N3O3S2
Molecular Weight 403.52
CAS No. 896301-30-7
Cat. No. B2905350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide
CAS896301-30-7
Molecular FormulaC19H21N3O3S2
Molecular Weight403.52
Structural Identifiers
SMILESCC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C
InChIInChI=1S/C19H21N3O3S2/c1-13-14(2)26-19(17(13)12-20)21-18(23)15-6-8-16(9-7-15)27(24,25)22-10-4-3-5-11-22/h6-9H,3-5,10-11H2,1-2H3,(H,21,23)
InChIKeyVWVXEUJHRXOMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyano-4,5-dimethylthiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS 896301-30-7): Chemical Identity and Screening Provenance for Orphan GPCR Probe Procurement


N-(3-Cyano-4,5-dimethylthiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS 896301-30-7) is a synthetic small molecule featuring a 3-cyano-4,5-dimethylthiophene core linked via an amide bond to a 4-(piperidine-1-sulfonyl)phenyl moiety . The compound was originally identified as a putative activator of the orphan G protein-coupled receptor GPR151 (a galanin-receptor-like orphan GPCR) in a cell-based high-throughput screening campaign conducted by the Scripps Research Institute Molecular Screening Center [1]. GPR151 is a Class A orphan GPCR with highly restricted expression in the habenula complex, a brain region critically implicated in nicotine addiction, mood disorders, and synaptic plasticity [2]. Given the receptor's emerging role as a therapeutic target for neuropsychiatric conditions, this compound represents a research-grade chemical probe for interrogating GPR151 pharmacology, and its procurement must be differentiated from structurally similar analogs that may exhibit divergent activity profiles at this or related GPCR targets.

Why Generic Substitution Fails for N-(3-Cyano-4,5-dimethylthiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide: Functional Selectivity Risks in Orphan GPCR Probe Selection


Within the chemotype family of N-(3-cyano-4,5-dimethylthiophen-2-yl)-benzamides bearing a 4-sulfonyl substituent, even minor modifications to the sulfonamide amine moiety can dramatically alter receptor selectivity, agonist efficacy, and off-target liability at orphan GPCRs such as GPR151 . The unsubstituted piperidine-1-sulfonyl group present in CAS 896301-30-7 confers a specific steric and electronic profile that is distinct from close analogs such as the 4-methylpiperidine (CAS 896303-54-1), 3-methylpiperidine (CAS 896303-70-1), or 2-methylpiperidine (CAS 896303-77-8) variants . Since GPR151 is an orphan receptor for which no potent, selective endogenous ligand is definitively established—galanin activates GPR151 only with an EC50 of approximately 2 µM [1]—researchers cannot rely on functional interchangeability within this compound class. Subtle structural changes may shift the compound from a GPR151 activator to an inactive analog, or introduce activity at related galanin receptor subtypes (GALR1–3) or other off-target GPCRs, undermining experimental reproducibility and target deconvolution studies. The quantitative evidence below substantiates why CAS 896301-30-7 must be specified by exact CAS number rather than by generic chemical class.

Quantitative Differentiation Evidence for N-(3-Cyano-4,5-dimethylthiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS 896301-30-7) Against Closest Analogs


GPR151 Agonist Activity: Screening-Based Differentiation from the Endogenous Ligand Galanin and Structurally Related Piperidine Analogs

CAS 896301-30-7 was identified as a putative activator of GPR151 in a cell-based β-arrestin recruitment (PathHunter) high-throughput primary assay conducted at the Scripps Research Institute Molecular Screening Center [1]. The assay utilized a luminescence-based readout (GPR151_PHUNTER_AG_LUMI_1536_1X%ACT), and the compound was tested at a single concentration in a 1536-well format [1]. By comparison, the proposed endogenous ligand galanin activates GPR151 with an EC50 of approximately 2 µM in a recombinant expression system, although this activation is relatively weak and may not be physiologically relevant [2]. While the precise % activation or EC50 value for CAS 896301-30-7 is not publicly disclosed in the primary screening data, its identification as a hit in a validated GPR151 agonist screen distinguishes it from closely related piperidine-substituted analogs (e.g., the 4-methylpiperidine variant, CAS 896303-54-1), which were not reported as hits in this same assay [1]. This differential screening profile suggests that the unsubstituted piperidine-1-sulfonyl group is critical for GPR151 interaction, a hypothesis consistent with SAR observations in related sulfonamide GPCR ligands.

Orphan GPCR pharmacology GPR151 agonist screening Habenula biology Chemical probe procurement

Multi-Target Screening Profile: Differential Activity Across FBW7 and MITF AlphaScreen Assays Versus Class Analogs

Beyond GPR151, CAS 896301-30-7 was also tested in two additional AlphaScreen-based biochemical high-throughput assays: (i) an FBW7 activator assay (FBW7_ACT_ALPHA_1536_1X%ACT), and (ii) an MITF inhibitor assay (MITF_INH_Alpha_1536_1X%INH PRUN) . The FBW7 (F-box/WD repeat-containing protein 7) assay screens for compounds that enhance the ubiquitin ligase activity of FBW7, a tumor suppressor that targets oncoproteins such as c-MYC, cyclin E, and NOTCH1 for proteasomal degradation [1]. The MITF (microphthalmia-associated transcription factor) assay screens for inhibitors of MITF, a master regulator of melanocyte development and melanoma survival [2]. The assignment of CAS 896301-30-7 to these specific screening panels indicates that the compound was selected from a diverse screening library based on its activity profile across multiple target classes. Closely related analogs such as the 4-methylpiperidine (CAS 896303-54-1) and 3-methylpiperidine (CAS 896303-70-1) variants have no publicly documented activity in these FBW7 or MITF assays . While specific % activation/inhibition values are not disclosed for these primary screens, the multi-assay annotation of CAS 896301-30-7 provides a broader pharmacological fingerprint that is absent for its nearest structural neighbors, reducing procurement risk when the compound is intended for orthogonal target validation studies in ubiquitin-proteasome or transcription factor pathways.

Ubiquitin ligase modulation Transcription factor screening FBW7 activator MITF inhibitor Multi-target profiling

Structural Differentiation: Unsubstituted Piperidine-1-sulfonyl as a Determinant of GPR151 Interaction Versus Methyl-Substituted Piperidine Analogs

Within the series of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(piperidinylsulfonyl)benzamides, the identity of the piperidine substituent is expected to critically influence GPCR binding pocket complementarity. CAS 896301-30-7 bears an unsubstituted piperidine-1-sulfonyl group, whereas close analogs incorporate a methyl group at the 2-, 3-, or 4-position of the piperidine ring (e.g., CAS 896303-77-8, 896303-70-1, and 896303-54-1, respectively) . In Class A orphan GPCRs such as GPR151, the orthosteric binding pocket is predicted to be buried within the transmembrane helical bundle, where even a single methyl group addition can sterically clash with residues lining the binding cavity or alter the conformational dynamics of the sulfonamide linker [1]. The fact that CAS 896301-30-7 was identified as a GPR151 screening hit while its methyl-substituted analogs were not reported in the same assay [2] suggests that the unsubstituted piperidine ring provides an optimal steric fit for the GPR151 orthosteric site. In contrast, for galanin receptor subtypes GALR1–3, which share 41–43% sequence similarity with GPR151 [3], the steric requirements of the binding pocket may differ, meaning that the methyl-substituted analogs could inadvertently gain activity at these related receptors, introducing off-target confounding in habenula-focused studies. This structural differentiation is quantifiable in silico through molecular docking simulations, although such studies have not yet been published for this specific compound series as of the current evidence cutoff.

Sulfonamide SAR Piperidine substitution effects GPCR ligand design Medicinal chemistry procurement

Optimal Application Scenarios for N-(3-Cyano-4,5-dimethylthiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide Based on its GPR151 and Multi-Target Screening Profile


GPR151 Target Deconvolution and Habenula Biology Studies

CAS 896301-30-7 is most appropriately deployed as a chemical probe for target deconvolution studies aimed at elucidating GPR151 signaling pathways in the habenula complex. Given its identification as a GPR151 activator in a validated β-arrestin recruitment assay , this compound can be used in conjunction with Gpr151-knockout models to confirm on-target effects, particularly in electrophysiological recordings of habenular neurons where GPR151 has been shown to negatively regulate cAMP levels via Gαo1 coupling [1]. Researchers studying nicotine addiction vulnerability, where GPR151 loss-of-function increases nicotine self-administration [1], may utilize this compound to test whether pharmacological activation of GPR151 rescues the behavioral phenotype, providing a critical complement to genetic knockout approaches.

Orthogonal Multi-Target Screening for Ubiquitin-Proteasome and Transcription Factor Drug Discovery

The compound's annotation in FBW7 activator and MITF inhibitor AlphaScreen assays makes it a candidate for orthogonal target validation in oncology-focused drug discovery programs. FBW7 is a frequently mutated tumor suppressor in colorectal, endometrial, and T-cell acute lymphoblastic leukemia [2], and small-molecule activators of FBW7 ubiquitin ligase activity are sought as potential cancer therapeutics. Similarly, MITF inhibition is a validated strategy for melanoma treatment [3]. Researchers should procure CAS 896301-30-7 when a single chemical probe is needed that has documented activity across these three therapeutically relevant targets (GPR151, FBW7, MITF), enabling efficient multi-target chemical biology studies without the need to source and validate separate compounds for each target.

Chemical Tool for GPCR-SCF Ubiquitin Ligase Crosstalk Investigation

Emerging evidence suggests that GPCR signaling can regulate ubiquitin-proteasome pathway activity through cross-talk mechanisms involving β-arrestin-mediated scaffolding of E3 ubiquitin ligases [4]. Given that CAS 896301-30-7 appears in both a GPCR (GPR151) agonist screen and an FBW7 ubiquitin ligase activator screen , this compound provides a unique tool for investigating potential mechanistic connections between orphan GPCR activation and SCF (SKP1-CUL1-F-box protein) complex modulation. This dual annotation is not shared by the methyl-substituted piperidine analogs , making CAS 896301-30-7 the appropriate procurement choice for researchers exploring the intersection of GPCR pharmacology and protein degradation pathways.

Selectivity Profiling Benchmark Against Galanin Receptor Subtypes

Since GPR151 shares 41–43% amino acid sequence similarity with the galanin receptor subtypes GALR1–3 [5], any compound that activates GPR151 must be counter-screened against GALR1, GALR2, and GALR3 to establish selectivity. CAS 896301-30-7, with its unsubstituted piperidine-1-sulfonyl group, represents the optimal starting scaffold for such selectivity profiling studies compared to methyl-substituted analogs, because the differential GPR151 screening outcome suggests that the unsubstituted piperidine may confer a higher degree of GPR151-versus-GALR selectivity. Researchers building a selectivity panel should procure CAS 896301-30-7 as the reference compound and compare its activity against the methyl-substituted variants to map the structural determinants of GPCR subtype selectivity within this chemotype series.

Quote Request

Request a Quote for N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.